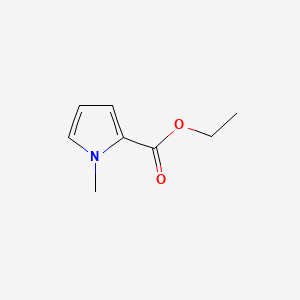

Ethyl 1-methylpyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKHONWHFIKUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178018 | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23466-27-5 | |

| Record name | Ethyl 1-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23466-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023466275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE8M2FJ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining ethyl 1-methylpyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, provides explicit experimental protocols for key transformations, and presents quantitative data to facilitate methodological comparison and optimization.

Introduction

This compound is a substituted pyrrole that serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. The strategic placement of the N-methyl and C2-ethyl carboxylate moieties offers synthetic handles for further molecular elaboration. This guide explores the primary synthetic strategies for accessing this molecule, focusing on classical pyrrole syntheses and a reliable two-step approach.

Synthetic Strategies

The synthesis of this compound can be approached through several established methods for pyrrole ring formation, as well as a sequential approach involving the initial synthesis of the pyrrole core followed by N-alkylation.

Two-Step Synthesis: A Recommended Approach

A robust and well-documented method for the synthesis of this compound involves a two-step sequence:

-

Synthesis of Ethyl Pyrrole-2-carboxylate: This initial step can be reliably achieved through the acylation of pyrrole followed by rearrangement and esterification.

-

N-methylation of Ethyl Pyrrole-2-carboxylate: The subsequent N-methylation of the pyrrole ring yields the final product.

This approach is often preferred due to the ready availability of the starting materials and the high yields achievable in each step.

Classical One-Pot Syntheses

While direct one-pot syntheses are theoretically possible through classical methods, specific experimental protocols for this compound are not as readily available in the literature.

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] For the synthesis of this compound, the required starting materials would be methylamine and a 1,4-dicarbonyl precursor bearing an ethyl ester, such as ethyl 4,5-dioxopentanoate. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.[2]

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles through the condensation of a β-ketoester, an α-haloketone, and a primary amine.[3] To obtain this compound via this method, appropriate choices for the β-ketoester and α-haloketone would be required to yield the desired substitution pattern upon reaction with methylamine.

Reaction Mechanisms and Pathways

Two-Step Synthesis Pathway

The recommended two-step synthesis involves two distinct reaction mechanisms.

A well-established procedure for the synthesis of ethyl pyrrole-2-carboxylate begins with the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then treated with sodium ethoxide in ethanol, which facilitates a haloform-type reaction and subsequent esterification to yield the desired ethyl pyrrole-2-carboxylate.[4]

Caption: Workflow for the synthesis of ethyl pyrrole-2-carboxylate.

The N-methylation of ethyl pyrrole-2-carboxylate proceeds via the deprotonation of the pyrrole nitrogen by a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, typically methyl iodide (MeI), to furnish the N-methylated product.

Caption: N-methylation of ethyl pyrrole-2-carboxylate.

Paal-Knorr Synthesis Mechanism

The Paal-Knorr synthesis is initiated by the nucleophilic attack of the primary amine (methylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization, involving the attack of the nitrogen on the second carbonyl group, leads to a cyclic dihydroxytetrahydropyrrole intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrrole.[2]

References

Spectroscopic Profile of Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR) Data

PubChem indicates that ¹³C NMR data is available for this compound, however, specific chemical shifts are not provided in the search results.[1] Data for the related compound, ethyl pyrrole-2-carboxylate, can be used for comparative purposes.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly found in search results |

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for this compound.[1] The molecular weight of the compound is 153.18 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 153 | Data not explicitly found | [M]⁺ (Molecular Ion) |

| Other fragments not explicitly found |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. While a specific protocol for the N-methylation of ethyl pyrrole-2-carboxylate was not found, a general synthetic route can be adapted from the synthesis of the parent compound, ethyl pyrrole-2-carboxylate.[2]

Synthesis of this compound (Proposed)

This proposed synthesis involves the N-methylation of ethyl pyrrole-2-carboxylate.

Materials:

-

Ethyl pyrrole-2-carboxylate

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) or similar strong base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

GC-MS Parameters (for volatile samples):

-

GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Quantum Chemical Insights into Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details computational methodologies, summarizes key quantitative data, and visualizes relevant synthetic pathways to facilitate a deeper understanding of its molecular characteristics and reactivity.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including natural products and synthetic drugs. Understanding the electronic structure, geometry, and reactivity of substituted pyrroles at a quantum chemical level is crucial for the rational design of new therapeutic agents and functional materials. This guide presents a summary of theoretical data, offering insights into the molecule's stability, electronic properties, and potential interaction mechanisms.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols

A common and effective computational protocol for molecules of this nature involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, which offers a good balance between accuracy and computational cost. A common basis set employed for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

Electronic Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) is also calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The workflow for a typical quantum chemical calculation is illustrated below.

Quantitative Data Summary

Computed Molecular Properties

The following table summarizes some computed properties for this compound, sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3 |

| InChIKey | IIKHONWHFIKUQV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CN1C |

Optimized Geometry (Illustrative Example)

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available. However, for the closely related Pyrrole-2-carboxylic acid , DFT calculations have been performed. The following table presents a selection of calculated geometric parameters for the s-trans conformer of Pyrrole-2-carboxylic acid, which can serve as a reasonable approximation.

Disclaimer: The following data is for Pyrrole-2-carboxylic acid and is provided for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.373 | C5-N1-C2 | 109.1 |

| C2-C3 | 1.385 | N1-C2-C3 | 108.5 |

| C3-C4 | 1.428 | C2-C3-C4 | 107.0 |

| C4-C5 | 1.378 | C3-C4-C5 | 108.4 |

| C2-C6 | 1.467 | N1-C5-C4 | 107.0 |

| C6-O1 | 1.216 | N1-C2-C6 | 124.0 |

| C6-O2 | 1.365 | C3-C2-C6 | 127.5 |

Vibrational Frequencies (Illustrative Example)

A complete theoretical vibrational spectrum for this compound is not published. The table below lists some key calculated vibrational frequencies for a similar molecule, Methyl pyrrole-2-carboxylate , to provide an indication of the expected spectral features.

Disclaimer: The following data is for Methyl pyrrole-2-carboxylate and is provided for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3475 | N-H stretching |

| ν(C=O) | 1715 | Carbonyl stretching |

| ν(Ring) | 1550, 1480 | Pyrrole ring stretching |

| δ(N-H) | 1130 | N-H in-plane bending |

| γ(N-H) | 740 | N-H out-of-plane bending |

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them is related to the molecule's chemical reactivity and stability. While specific values for this compound are not available, studies on similar pyrrole derivatives indicate that the HOMO is typically localized on the pyrrole ring, reflecting its electron-rich nature, while the LUMO is often distributed over the carboxylate group.

Synthetic Pathways

The synthesis of substituted pyrroles can be achieved through various methods. Two classical and versatile methods are the Paal-Knorr synthesis and the Stetter reaction, which can be used to form the pyrrole ring or its precursors.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4][5][6] The reaction is typically acid-catalyzed.[5][6]

Stetter Reaction for 1,4-Dicarbonyl Precursor Synthesis

The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are key precursors for the Paal-Knorr synthesis.[7][8][9] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[7][9]

Conclusion

This technical guide has provided an overview of the quantum chemical characteristics of this compound, drawing upon established computational methodologies and data from related compounds. While a dedicated computational study on this specific molecule is yet to be published, the presented information on its molecular properties, along with the visualization of relevant synthetic pathways, offers a valuable resource for researchers in drug discovery and materials science. Further theoretical and experimental investigations are encouraged to build upon this foundation and fully elucidate the potential of this and other substituted pyrrole derivatives.

References

- 1. This compound | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Stetter Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Stetter reaction - Wikipedia [en.wikipedia.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Pyrrole-2-Carboxylates

An in-depth exploration for researchers, scientists, and drug development professionals on the history, synthesis, and biological significance of pyrrole-2-carboxylates.

The pyrrole ring, a fundamental N-heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals. Among its derivatives, pyrrole-2-carboxylates and their parent acid have emerged as a particularly significant class of compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrrole-2-carboxylates, alongside their diverse applications in medicinal chemistry and drug development.

Discovery and Early History

While pyrrole-2-carboxylic acid was first synthesized over a century ago, its recognition as a compound of biological importance is a more recent development.[1] Initially identified as a degradation product of sialic acids, it was later understood to be a derivative of the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase.[1] This discovery highlighted a key metabolic link and established its presence in biological systems. In whole animal studies, pyrrole-2-carboxylate was identified in the urine of rats and humans following the administration of D-isomers of hydroxyproline.[1]

Early research focused on its isolation from natural sources, including various fungi, plants, and microorganisms.[2][3] For instance, derivatives of pyrrole-2-carboxaldehyde, a closely related structure, have been isolated from the roots, leaves, and seeds of plants, as well as from marine sponges.[2] These natural products displayed a range of, albeit often weak, biological activities, hinting at the therapeutic potential of the pyrrole-2-carboxylate core.[4]

Evolution of Synthetic Methodologies

The synthesis of pyrrole-2-carboxylates has evolved significantly from classical condensation reactions to modern, highly efficient catalytic methods.

Classical Synthetic Routes

The foundational methods for constructing the pyrrole ring, such as the Knorr and Paal-Knorr pyrrole syntheses, were among the earliest approaches to be adapted for the preparation of pyrrole-2-carboxylates.[5] The Knorr synthesis, for example, involves the reaction of an α-amino-ketone with a β-ketoester.[6] The Paal-Knorr reaction, on the other hand, utilizes the condensation of a 1,4-dicarbonyl compound with an amine. These methods, while historically significant, often require harsh reaction conditions and can have limitations in terms of substrate scope and regioselectivity.

Modern Synthetic Innovations

More recently, transition-metal catalysis has revolutionized the synthesis of highly functionalized pyrrole derivatives, including pyrrole-2-carboxylates. Copper-catalyzed reactions, in particular, have gained prominence due to the low cost and low toxicity of copper salts.

A notable example is the copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters.[5] This mechanosynthesis approach offers an efficient and practical route to a diverse array of structurally novel pyrrole-2-carboxylic acids with excellent functional group tolerance.[5]

Another significant advancement is the phosphoric acid-promoted synthesis of 4-acylpyrrole-2-carboxylic esters from mixed anhydrides.[7] This method provides a rapid and high-yielding pathway to these useful intermediates.

Iron-containing catalysts have also been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from 1H-pyrrole, 2-acetyl-1H-pyrrole, or 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols, often in quantitative yields.[8]

A novel, sustainable approach involves the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks.[9] The reaction of D-glucosamine (derived from chitin) with pyruvic acid (obtainable from cellulose) has been optimized to produce pyrrole-2-carboxylic acid in good yield, highlighting a green chemistry route to this important scaffold.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic and biological studies of pyrrole-2-carboxylates and their derivatives.

Table 1: Selected Synthetic Yields of Pyrrole-2-Carboxylates

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Arylidene isoxazol-5-ones and enamino esters | CuCl₂ (10 mol%), ball mill, 25 °C, 6 h | Various substituted pyrrole-2-carboxylic acids | 78-93 | [5] |

| Pyrrole-2-carboxylic esters and aliphatic acids | Trifluoroacetic anhydride, phosphoric acid | 4-Acylpyrrole-2-carboxylic esters | Very good | [7] |

| 1H-Pyrrole, carbon tetrachloride, and aliphatic alcohols | Iron-containing catalysts | Alkyl 1H-pyrrole-2-carboxylates | Quantitative | [8] |

| D-glucosamine and pyruvic acid | LiOH, H₂O, 100 °C | Pyrrole-2-carboxylic acid | 50 | [9] |

| Pyrrylmagnesium bromide and ¹⁴CO₂ | Grignard reaction | 2-Pyrrolecarboxylic (C¹⁴O₂H) acid | 50 | [10] |

Table 2: Biological Activity of Selected Pyrrole-2-Carboxamide Derivatives against Mycobacterium tuberculosis

| Compound ID | R₁ Substituent (on phenyl ring) | R₂ Substituent (on pyrrole ring) | MIC (μg/mL) | Reference |

| 5 | Phenyl | H | < 0.016 | [11] |

| 14 | 2-Chlorophenyl | H | Reduced activity | [11] |

| 15 | 4-Chlorophenyl | H | Reduced activity | [11] |

| 16-18 | Fluorophenyl | H | < 0.016 | [11] |

| 27 | Phenyl | Electron-withdrawing group | Good activity | [11] |

| 28 | Phenyl | Electron-withdrawing group | < 0.016 | [11] |

| 29-34 | Phenyl | 3-Pyridyl or substituted 3-pyridyl | < 0.016-0.09 | [11] |

Key Experimental Protocols

Copper-Catalyzed Mechanosynthesis of Pyrrole-2-Carboxylic Acids[5]

Materials:

-

4-Arylidene isoxazol-5-one (1.0 equiv)

-

Enamino ester (1.2 equiv)

-

CuCl₂ (10 mol %)

-

MeCN (2 mL)

-

Ball mill

Procedure:

-

A mixture of 4-arylidene isoxazol-5-one, enamino ester, and CuCl₂ is placed in a ball mill.

-

MeCN is added as a liquid-assisted grinding solvent.

-

The reaction mixture is milled at 25 °C for 6 hours.

-

Upon completion, the reaction mixture is purified by column chromatography to afford the desired pyrrole-2-carboxylic acid.

Phosphoric Acid-Promoted Synthesis of 4-Acylpyrrole-2-carboxylic Esters[7]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Trifluoroacetic anhydride (TFAA)

-

Pyrrole-2-carboxylic ester (1.0 equiv)

-

Phosphoric acid (catalyst)

-

Solvent (e.g., dichloromethane)

Procedure:

-

The carboxylic acid is dissolved in the solvent and cooled.

-

TFAA is added to form the mixed anhydride.

-

Phosphoric acid is added, followed by the pyrrole-2-carboxylic ester.

-

The reaction is typically rapid and complete within 5 minutes.

-

The reaction is quenched and worked up, followed by purification to yield the 4-acylpyrrole-2-carboxylic ester.

Synthesis of Pyrrole-2-Carboxylic Acid from D-Glucosamine and Pyruvic Acid[9]

Materials:

-

D-glucosamine hydrochloride (1.0 equiv)

-

Pyruvic acid (6.0 equiv)

-

Lithium hydroxide (12.0 equiv)

-

Water

Procedure:

-

A solution of D-glucosamine hydrochloride and pyruvic acid in water is prepared.

-

This solution is added dropwise to a solution of lithium hydroxide in water at 100 °C.

-

The reaction mixture is stirred for 240 minutes.

-

After cooling, the reaction mixture is acidified and the product is extracted and purified to yield pyrrole-2-carboxylic acid.

Signaling Pathways and Mechanisms of Action

Pyrrole-2-carboxylate derivatives have been shown to interact with various biological targets. A significant area of research is their activity against Mycobacterium tuberculosis.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

A series of pyrrole-2-carboxamides have been designed and synthesized as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis responsible for the export of mycolic acids, essential components of the mycobacterial cell wall.[11]

The proposed mechanism involves the binding of the pyrrole-2-carboxamide scaffold within the active site of MmpL3, disrupting its function and thereby inhibiting mycobacterial growth.[11] Structure-activity relationship (SAR) studies have revealed that the hydrogens on the pyrrole nitrogen and the amide are crucial for potent activity, likely participating in hydrogen bonding interactions with the protein.[11]

Caption: Inhibition of MmpL3 by pyrrole-2-carboxamides.

Biosynthesis of Pyrrole-2-Carboxylic Acid from Proline

In biological systems, pyrrole-2-carboxylic acid can be formed from the amino acid L-proline. This biosynthetic pathway involves the conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during the biosynthesis of certain natural products.[12]

Caption: Biosynthesis of pyrrole-2-carboxylate from L-proline.

Applications in Drug Development

The pyrrole-2-carboxylate scaffold is a valuable pharmacophore in the design of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antibacterial: Particularly against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard drugs.[11][13]

-

Antifungal: Demonstrating potent activity against pathogens like Phytophthora.[4]

-

Antiparasitic: Showing activity against Trypanosomes through the selective inhibition of proline racemase.[4]

-

Anticancer: Certain pyrrole-2-carboxamide derivatives have been investigated for their antitumor properties.[14]

-

Enzyme Inhibition: Acting as inhibitors of enzymes such as DNA gyrase, topoisomerase I, and inducible nitric oxide synthase (iNOS).[14]

The structural simplicity of the pyrrole-2-carboxylate core, combined with the potential for diverse functionalization at multiple positions, makes it an attractive starting point for the development of new drugs with improved potency, selectivity, and pharmacokinetic properties. The ongoing research into novel synthetic methodologies and the exploration of new biological targets will undoubtedly continue to expand the therapeutic relevance of this enduring chemical scaffold.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reaction Kinetics of Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics pertinent to ethyl 1-methylpyrrole-2-carboxylate. Due to the limited availability of specific kinetic data for this exact molecule in publicly accessible literature, this document focuses on the fundamental principles and kinetic data of analogous reactions, namely the synthesis (esterification) and hydrolysis of structurally similar esters, as well as the general reactivity of the pyrrole ring. This approach provides a robust framework for understanding and predicting the kinetic behavior of this compound.

Synthesis of this compound

The synthesis of pyrrole-2-carboxylates can be achieved through various methods. A common approach is the Knorr pyrrole synthesis or variations thereof, which involves the condensation of an α-amino-ketone with a compound containing an active methylene group. Another prevalent method is the Paal-Knorr synthesis, which utilizes the reaction of a 1,4-dicarbonyl compound with an amine.[1]

A specific, high-yield synthesis of a related compound, ethyl pyrrole-2-carboxylate, involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol.[2] The N-methylation to yield the title compound would typically follow as a subsequent step, often using a methylating agent like methyl iodide or dimethyl sulfate.

General Experimental Protocol for Synthesis (based on related compounds)

A two-step synthesis for a compound like ethyl pyrrole-2-carboxylate is described in Organic Syntheses.[2] The N-methylation would be an additional step.

Step 1: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

-

In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared.

-

A solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added dropwise over 3 hours with stirring. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

A solution of potassium carbonate (0.724 mole) in water (300 ml) is then slowly added.

-

The organic layer is separated, dried with magnesium sulfate, treated with activated carbon, and filtered.

-

The solvent is removed by distillation, and the residue is recrystallized from hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl Pyrrole-2-carboxylate

-

In a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, sodium (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml).

-

2-Pyrrolyl trichloromethyl ketone (0.35 mole) is added portion-wise over 10 minutes.

-

The solution is stirred for 30 minutes and then concentrated to dryness using a rotary evaporator.

-

The residue is partitioned between ether and 3 N hydrochloric acid.

-

The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.

-

The final product, ethyl pyrrole-2-carboxylate, is obtained by fractional distillation under reduced pressure.[2]

Step 3: N-methylation The N-H proton of pyrroles is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like sodium hydride or butyllithium.[3] The resulting pyrrolide anion is nucleophilic and can be reacted with an electrophile such as methyl iodide to yield the N-methylated product.[3]

Kinetics of Ester Hydrolysis

The hydrolysis of an ester is the reverse of its formation and can be catalyzed by either acid or base.[4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is a reversible process where the ester is heated with a large excess of water in the presence of a strong acid catalyst. The mechanism is the microscopic reverse of the Fischer-Speier esterification.

General Mechanism of Acid-Catalyzed Ester Hydrolysis

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination: The leaving group (the alcohol) is eliminated as a neutral molecule, and a protonated carboxylic acid is formed.

-

Deprotonation: The protonated carboxylic acid is deprotonated to yield the carboxylic acid and regenerate the acid catalyst.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium towards the products.

General Mechanism of Base-Catalyzed Ester Hydrolysis

-

Nucleophilic Attack: A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, and the alkoxide ion is eliminated as the leaving group.

-

Deprotonation: The alkoxide ion deprotonates the newly formed carboxylic acid, resulting in the formation of an alcohol and a carboxylate anion.

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Quantitative Data for Ester Hydrolysis

The kinetics of ester hydrolysis are typically second-order overall (first-order with respect to the ester and first-order with respect to the acid or base).[5] However, under conditions where the concentration of water and the catalyst are kept constant and in large excess, the reaction can be treated as pseudo-first-order with respect to the ester.[5][6]

Table 1: Kinetic Data for the Hydrolysis of Ethyl Acetate

| Temperature (°C) | Catalyst | Pseudo-First-Order Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| 35 | HCl | 0.00260 | 17.44 | [6] |

| 45 | HCl | 0.00322 | 17.44 |[6] |

Experimental Protocol for Kinetic Study of Ester Hydrolysis

A common method for monitoring the kinetics of ester hydrolysis is by titration or spectrophotometry.[6][7]

-

Reaction Setup: A known concentration of the ester is dissolved in a suitable solvent (often an aqueous-organic mixture to ensure solubility). The reaction is initiated by adding a known concentration of the acid or base catalyst. The reaction is maintained at a constant temperature using a water bath.

-

Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is quenched, often by rapid cooling or by neutralizing the catalyst. For acid-catalyzed hydrolysis, this can be done by adding a known amount of base. For base-catalyzed hydrolysis, an acid is added.[5]

-

Analysis: The concentration of the remaining ester or the formed carboxylic acid is determined.

-

Titration: The amount of carboxylic acid produced can be determined by titrating the quenched aliquot with a standardized base solution.

-

Spectrophotometry: If the ester or one of the products has a distinct UV-Vis absorbance, the change in concentration can be monitored by measuring the absorbance at a specific wavelength over time.[6][7]

-

-

Data Analysis: The rate constant is determined by plotting the concentration of the ester versus time. For a pseudo-first-order reaction, a plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to -k.[5]

Kinetics of Esterification

The most common method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification.[8] This reaction is acid-catalyzed and reversible.[9]

General Mechanism of Fischer-Speier Esterification

The mechanism is the reverse of acid-catalyzed hydrolysis.[10]

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated.

-

Nucleophilic Attack: The alcohol attacks the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination: A molecule of water is eliminated.

-

Deprotonation: The protonated ester is deprotonated to give the final ester product.[9]

Caption: Mechanism of Fischer-Speier Esterification.

Quantitative Data for Esterification

The kinetics of esterification are influenced by temperature, catalyst concentration, and the molar ratio of reactants.[11] Increasing the temperature generally increases the reaction rate.[11]

Table 2: Kinetic Data for the Esterification of Acetic Acid with Ethanol

| Temperature (°C) | Catalyst | Molar Ratio (EtOH/Ac) | Conversion (%) | Reference |

|---|

| 60 | H₂SO₄ | 10 | ~80 |[11] |

Experimental Protocol for Kinetic Study of Esterification

The kinetics of esterification can be studied in a batch reactor.[11][12]

-

Reaction Setup: A mixture of the carboxylic acid, alcohol, and a homogeneous acid catalyst (e.g., sulfuric acid) is placed in a temperature-controlled batch reactor.[11]

-

Sampling: Samples are taken at regular intervals.[12]

-

Analysis: The composition of the samples is analyzed, typically by gas chromatography (GC), to determine the concentrations of the reactants and products.[12]

-

Data Analysis: The rate constants can be determined by fitting the experimental concentration-time data to a suitable kinetic model, often a second-order reversible model.[13]

Caption: General Experimental Workflow for a Kinetic Study.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system.[3] The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which makes the ring highly reactive towards electrophilic substitution.[14][15] This reactivity is greater than that of benzene.[14] The presence of an electron-withdrawing group, such as the ethyl carboxylate group at the 2-position, will deactivate the ring to some extent towards electrophilic attack. However, the ring is still expected to undergo typical electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[15]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. oarjpublication.com [oarjpublication.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 15. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Physical and chemical properties of Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document summarizes its known characteristics, experimental protocols, and potential applications to facilitate further research and development.

Chemical Identity and Physical Properties

This compound is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂.[1] Its chemical structure consists of a central pyrrole ring N-methylated at position 1 and substituted with an ethyl carboxylate group at position 2.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23466-27-5 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | No experimental data available. The related compound, ethyl pyrrole-2-carboxylate, has a melting point of 40-42 °C. | |

| Boiling Point | No experimental data available. The related compound, ethyl pyrrole-2-carboxylate, has a boiling point of 125–128 °C at 25 mmHg.[2] | |

| Density | No experimental data available. | |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents. | |

| XLogP3 | 1.2 | [1] |

| Exact Mass | 153.078978594 Da | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Key Features |

| ¹H NMR | Data not explicitly found, but would be expected to show signals for the ethyl group (triplet and quartet), the N-methyl group (singlet), and three distinct pyrrole ring protons (multiplets). |

| ¹³C NMR | A 13C NMR spectrum is available, providing evidence for the carbon skeleton.[1] |

| Mass Spectrometry (MS) | GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | An IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester and C-H and C-N stretches of the pyrrole ring. |

Synthesis and Reactivity

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, two primary strategies can be proposed based on the synthesis of analogous compounds.

Method 1: N-Alkylation of Ethyl pyrrole-2-carboxylate

This approach involves the synthesis of the parent ester, ethyl pyrrole-2-carboxylate, followed by N-methylation.

-

Step 1: Synthesis of Ethyl pyrrole-2-carboxylate. A well-established procedure is available in Organic Syntheses.[2] This involves the acylation of pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole, followed by reaction with sodium ethoxide in ethanol to yield the ethyl ester.

-

Step 2: N-Methylation. The resulting ethyl pyrrole-2-carboxylate can then be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF or DMF).

Caption: Synthetic pathway via N-alkylation.

Method 2: Direct Carboxylation of 1-Methylpyrrole

A more direct route involves the introduction of the carboxylate group onto a pre-existing 1-methylpyrrole ring.

-

Experimental Protocol: Based on a procedure for the synthesis of pyrrole-2-carboxylates using an iron-containing catalyst, 1-methyl-1H-pyrrole can be reacted with carbon tetrachloride and an aliphatic alcohol (in this case, ethanol) in the presence of a catalyst like iron(III) acetylacetonate. This reaction proceeds via a proposed radical mechanism.

Caption: Direct synthesis from 1-methylpyrrole.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing ester group.

-

Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack. The ester group at the 2-position is deactivating, and the N-methyl group is activating. Electrophilic substitution is expected to occur preferentially at the 4- and 5-positions of the pyrrole ring.

-

Reactions of the Ester Group: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the corresponding alcohol.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the pyrrole-2-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry.

-

Antimicrobial and Antitubercular Activity: Various derivatives of pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[3] This suggests that this compound could serve as a starting material or fragment for the development of novel anti-tuberculosis agents.[3]

-

General Pharmacological Potential: Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] The specific substitution pattern of this compound may confer unique pharmacological properties that warrant further investigation.

Caption: Relationship to biologically active compounds.

Safety and Handling

This compound is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further exploration in synthetic and medicinal chemistry. While its physical properties are not fully characterized, its synthesis is achievable through established methods. The known biological activities of related pyrrole-2-carboxylate derivatives, particularly in the area of infectious diseases, highlight the potential of this compound as a valuable building block for the development of new therapeutic agents. Further research into its biological profile is warranted.

References

- 1. This compound | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and pharmaceutical research. It details the compound's properties, analytical methods, and its role as a versatile building block.

Compound Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| CAS Number | 23466-27-5 [1][2][3] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₈H₁₁NO₂[1][2] |

| Synonyms | Ethyl 1-methyl-1H-pyrrole-2-carboxylate, 1H-Pyrrole-2-carboxylic acid, 1-methyl-, ethyl ester[1][2] |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative properties of the compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 153.18 g/mol | [1][2] |

| Exact Mass | 153.078978594 Da | [2] |

| LogP | 1.88 | [1] |

| Physical Form | Solid | [3] |

| Topological Polar Surface Area | 31.2 Ų |[2] |

Table 2: Chemical Identifiers

| Type | Identifier |

|---|---|

| InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3 |

| InChIKey | IIKHONWHFIKUQV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CN1C |

Synthesis and Analysis

The pyrrole scaffold is a crucial component in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents.[4] this compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical development.[5]

A common method for the synthesis of N-alkylated pyrroles involves the alkylation of the corresponding N-H pyrrole. The following diagram illustrates a logical synthetic route from Ethyl 1H-pyrrole-2-carboxylate.

Caption: Logical workflow for the N-methylation of a pyrrole ester.

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method. This technique is scalable and suitable for both purity assessment and pharmacokinetic studies.[1]

Objective: To separate and quantify this compound.

Methodology:

-

Column: Newcrom R1[1]

-

Mobile Phase: A mixture of Acetonitrile (MeCN), water, and an acid modifier.[1]

-

Detection: UV-Vis or Mass Spectrometry (MS)

-

Application: This method is robust and can be adapted for preparative separation to isolate impurities or for pharmacokinetic analysis of biological samples.[1]

Caption: Standard workflow for the HPLC analysis of the target compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Pictogram | Signal Word |

|---|---|---|---|

| H315 | Causes skin irritation | ! | Warning |

| H319 | Causes serious eye irritation | ! | Warning |

| H335 | May cause respiratory irritation | ! | Warning |

Data sourced from PubChem GHS Classification.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

The pyrrole nucleus is a prominent scaffold in medicinal chemistry, found in many biologically active compounds.[4] Esters of pyrrole-2-carboxylic acids, such as the title compound, are key intermediates in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The structure allows for diverse functionalization, enabling the creation of novel drug candidates targeting a range of diseases.[4][5]

-

Agrochemicals: Used as a precursor for developing new pesticides and herbicides.[5]

-

Materials Science: The electronic properties of pyrrole derivatives are being explored for applications in advanced polymers and organic electronic materials.[5]

Its utility as a building block makes it a valuable compound for researchers in synthetic organic chemistry and for professionals in the pharmaceutical and chemical industries engaged in discovery and process development.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1-methyl-1H-pyrrole-2-carboxylate | 23466-27-5 [sigmaaldrich.com]

- 4. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Molecular weight of Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-methylpyrrole-2-carboxylate, a key heterocyclic building block in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its application in the context of drug discovery, particularly in the development of novel antitubercular agents.

Core Data and Physicochemical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| CAS Number | 23466-27-5 | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=CN1C | [1] |

| Physical Form | Solid | |

| Storage Temperature | Ambient Temperature |

Chemical Structure

The molecular structure of this compound consists of a central pyrrole ring, N-methylated at position 1, with an ethyl carboxylate group at position 2.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following protocols are based on established chemical principles and literature precedents.

Protocol 1: Synthesis via N-methylation and Esterification

This two-step process involves the Fischer esterification of 1-methyl-2-pyrrolecarboxylic acid. This method is a classic and reliable approach for ester synthesis.[3][4][5]

Step A: Fischer Esterification of 1-Methyl-2-pyrrolecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-2-pyrrolecarboxylic acid (1.0 equivalent) in an excess of absolute ethanol (used as both reactant and solvent).

-

Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 3-5 mol%), to the solution.

-

Reflux: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound.[2]

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added.

-

Isocratic Elution: Run the analysis using a fixed ratio of acetonitrile to water. The optimal ratio should be determined experimentally to achieve good separation.

-

Detection: Use a UV detector set to an appropriate wavelength to detect the pyrrole chromophore.

-

Injection and Analysis: Dissolve a small sample of the compound in the mobile phase, inject it into the HPLC system, and record the chromatogram. The purity can be determined by integrating the peak area of the product relative to any impurities.

Application in Drug Development: A Synthetic Precursor for MmpL3 Inhibitors

The pyrrole-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. One notable area is in the development of novel treatments for tuberculosis.

Pyrrole-based compounds have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall.[6] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it a promising target for new anti-TB drugs.[6]

The synthesis of these potent inhibitors often starts from precursors like this compound, which is then elaborated through a series of chemical transformations to build the final drug candidate.

Caption: Logical workflow from precursor to mechanism of action.

The diagram above illustrates the logical relationship, starting from this compound as a synthetic precursor, leading to the development of an MmpL3 inhibitor. This inhibitor then acts on the MmpL3 transporter, disrupting the synthesis of the mycobacterial cell wall and ultimately resulting in bacterial cell death. This highlights the critical role of such building blocks in the drug discovery pipeline for infectious diseases.

References

- 1. This compound | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. cerritos.edu [cerritos.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount in these fields, with NMR spectroscopy being the gold standard for such characterizations. This guide focuses on the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive, publicly accessible, and peer-reviewed dataset for the ¹H and ¹³C NMR spectra of this compound could not be located, the expected chemical shifts and multiplicities can be predicted based on the chemical structure and established NMR principles. The following tables summarize these predicted values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-3 | 6.8 - 7.0 | dd | 1H |

| H-4 | 6.0 - 6.2 | t | 1H |

| H-5 | 6.6 - 6.8 | dd | 1H |

| N-CH₃ | 3.8 - 4.0 | s | 3H |

| O-CH₂ | 4.1 - 4.3 | q | 2H |

| CH₃ | 1.2 - 1.4 | t | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | 160 - 165 |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 108 - 112 |

| C-5 | 128 - 132 |

| N-CH₃ | 35 - 40 |

| O-CH₂ | 60 - 65 |

| CH₃ | 14 - 16 |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift dispersion.

-

Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

Logical Workflow for NMR Data Analysis

The process of analyzing the acquired NMR data to confirm the structure of this compound follows a logical progression.

Caption: A logical workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for researchers and professionals in the field of drug development and chemical sciences. While experimentally-derived public data is scarce, the predicted spectral data and the detailed experimental protocol herein offer a valuable resource for the characterization of this compound. Adherence to the outlined methodologies will facilitate the acquisition of high-quality NMR data, enabling confident structural verification and purity assessment. Researchers are encouraged to consult spectral databases such as PubChem for any future updates on the experimental data for this compound.[1]

References

Mass Spectrometry Analysis of Ethyl 1-methylpyrrole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the expected fragmentation patterns under electron ionization (EI), provides detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the data in a clear, structured format for ease of interpretation.

Introduction

This compound (C8H11NO2) is a substituted pyrrole derivative with a molecular weight of 153.18 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. When coupled with gas chromatography, it allows for the separation and analysis of volatile and semi-volatile compounds from complex mixtures. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, a common technique for generating reproducible fragmentation patterns.

Mass Spectrometry Data

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Structure | Relative Abundance |

| 153 | [M]+• (Molecular Ion) | C8H11NO2+• | Moderate |

| 124 | [M - C2H5]+ | C6H6NO2+ | High |

| 108 | [M - OC2H5]+ | C7H9N+ | High |

| 94 | [C6H6N]+ | C6H6N+ | Moderate |

| 80 | [C5H6N]+ | C5H6N+ | Moderate |

| 53 | [C4H5]+ | C4H5+ | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI-MS system is initiated by the removal of an electron to form the molecular ion (m/z 153). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. The proposed major fragmentation pathways are illustrated below.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1 (can be adjusted based on concentration)

-

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

This in-depth guide provides the foundational information required for the successful mass spectrometric analysis of this compound. The provided data and protocols will aid researchers in identifying this compound and understanding its fragmentation behavior, thereby supporting its application in drug development and other scientific endeavors.

References

Biological activity of pyrrole-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Pyrrole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold found in numerous naturally occurring and synthetic compounds vital to biological systems, including heme, chlorophyll, and vitamin B12[1]. Derivatives of pyrrole-2-carboxylic acid, a key subclass, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds have been isolated from various natural sources such as fungi, plants, and microorganisms[2]. Their structural versatility allows for the synthesis of a wide array of analogues, leading to the discovery of agents with significant therapeutic potential. This guide provides a comprehensive overview of the prominent biological activities of pyrrole-2-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

The metabolic reprogramming in cancer cells presents unique targets for therapeutic intervention. The L-proline metabolic cycle, crucial for cancer cell proliferation and survival, involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid (also known as Δ1-pyrroline-5-carboxylate or P5C)[3][4]. This has inspired the synthesis and evaluation of its derivatives as potential antiproliferative agents. Recent studies have focused on exploring various pyrrole structures as cytotoxic agents that can induce apoptosis, arrest the cell cycle, and inhibit kinases and other proteins crucial for tumor growth[5].

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| trans-4m | HT-29 (Colon) | 19.6 | 8.86 | [3] |

| H1299 (Lung) | 25.4 | 6.68 | [3] | |

| cis-4m | PC3 (Prostate) | > 100 | - | [3] |

| H1299 (Lung) | 48.9 | 3.3 | [3] | |

| MDA-MB-231 (Breast) | > 100 | - | [3] | |

| cis-6m (amide) | HT-29 (Colon) | > 100 | 6.67 | [3] |

Note: The Selectivity Index (SI) is a ratio of the cytotoxicity against normal cells to cancer cells, with higher values indicating greater selectivity.

Signaling and Metabolic Pathways

The proline metabolic pathway is a key target. The enzyme P5C reductase (PYCR1) catalyzes the reduction of P5C to proline, a critical step for cancer cell survival[3]. Synthetic analogues of P5C are designed to interfere with this process.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (e.g., HT-29, H1299) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-